3-(difluoromethoxy)-N-methylaniline hydrochloride
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Overview
Description
3-(Difluoromethoxy)-N-methylaniline hydrochloride is a chemical compound that features a difluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-N-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline derivative. One common method is the reaction of aniline with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-N-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride
- 3-(Difluoromethoxy)piperidine hydrochloride
- Trifluoromethoxylated compounds
Uniqueness
3-(Difluoromethoxy)-N-methylaniline hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable building block in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C8H10ClF2NO |
---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
3-(difluoromethoxy)-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-11-6-3-2-4-7(5-6)12-8(9)10;/h2-5,8,11H,1H3;1H |
InChI Key |
RMBVQJPTCFNGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(F)F.Cl |
Origin of Product |
United States |
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